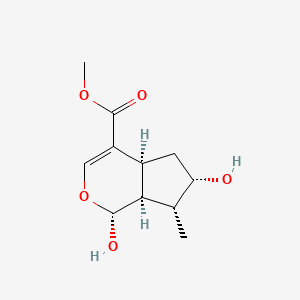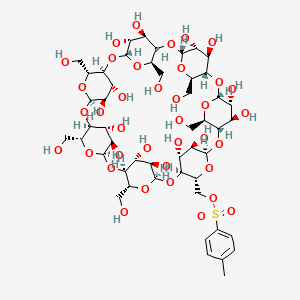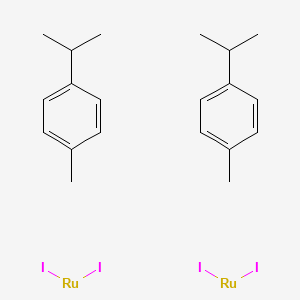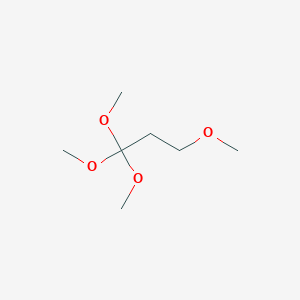
1,1,1,3-Tetramethoxypropane
Overview
Description
1,1,1,3-Tetramethoxypropane is an organic compound with the molecular formula C₇H₁₆O₄. It is a colorless liquid and is known for being a protected form of malondialdehyde, a reactive reagent that is otherwise difficult to store due to its instability . This compound is also referred to as malonaldehyde bis(dimethyl acetal).
Preparation Methods
1,1,1,3-Tetramethoxypropane can be synthesized through the reaction of malondialdehyde with methanol in the presence of an acid catalyst. The reaction typically involves the following steps:
Hydrolysis: Malondialdehyde is hydrolyzed in an aqueous solution with a pH adjusted to 1.
Acetal Formation: The hydrolyzed product is then reacted with methanol in the presence of an acid catalyst to form this compound.
Industrial production methods often involve similar steps but are optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
1,1,1,3-Tetramethoxypropane undergoes several types of chemical reactions, including:
Hydrolysis: In acidic conditions, it hydrolyzes to yield malondialdehyde.
Oxidation and Reduction: It can participate in oxidation and reduction reactions, although specific conditions and reagents vary.
Substitution: The methoxy groups can be substituted under appropriate conditions, leading to various derivatives.
Common reagents used in these reactions include acids for hydrolysis and various oxidizing or reducing agents for redox reactions. The major product formed from hydrolysis is malondialdehyde .
Scientific Research Applications
1,1,1,3-Tetramethoxypropane has several applications in scientific research:
Mechanism of Action
The primary mechanism of action for 1,1,1,3-Tetramethoxypropane involves its hydrolysis to malondialdehyde. Malondialdehyde is a reactive aldehyde that can form adducts with proteins and nucleic acids, leading to various biochemical effects. The molecular targets and pathways involved include interactions with thiobarbituric acid, which is used to measure malondialdehyde levels in assays .
Comparison with Similar Compounds
1,1,1,3-Tetramethoxypropane is unique due to its stability compared to malondialdehyde. Similar compounds include:
1,1,3,3-Tetraethoxypropane: Another acetal of malondialdehyde, but with ethoxy groups instead of methoxy groups.
Malondialdehyde bis(diethyl acetal): Similar in structure but with diethyl groups.
These compounds share similar reactivity but differ in their stability and specific applications.
Properties
IUPAC Name |
1,1,1,3-tetramethoxypropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16O4/c1-8-6-5-7(9-2,10-3)11-4/h5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSFYRJIHPBMDPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC(OC)(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00448327 | |
| Record name | 1,1,1,3-tetramethoxypropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00448327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77197-59-2 | |
| Record name | 1,1,1,3-tetramethoxypropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00448327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


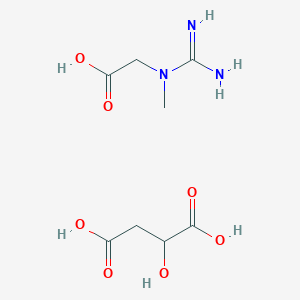
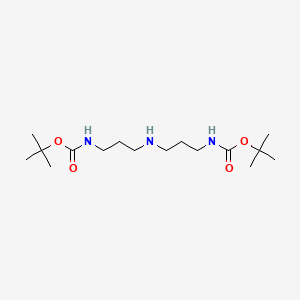
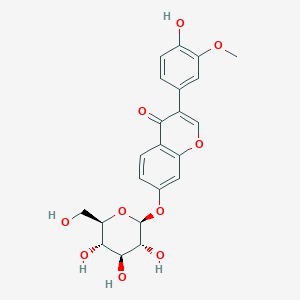
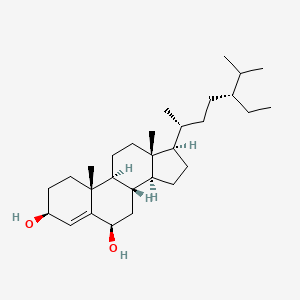

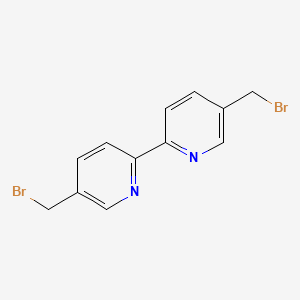

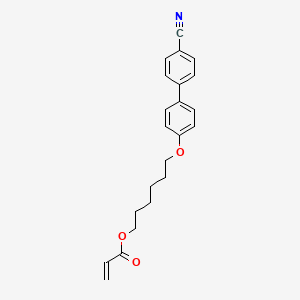
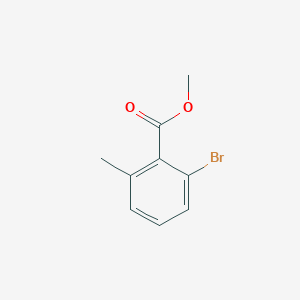
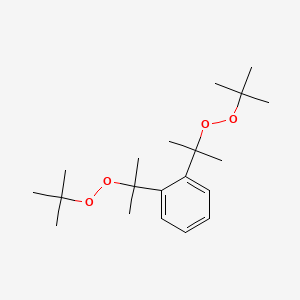
![(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[(1R,2S,4S,5'R,6R,7S,8S,9S,12S,13R,16S)-8-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B1631345.png)
